Chirality-Driven Pharmacophoric Advantage: 2-Methylpiperazine vs. Des-Methyl Analog (CAS 1240565-36-9)
The target compound contains a chiral 2-methylpiperazine core, whereas the closest analog 1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine (CAS 1240565-36-9) lacks this methyl substituent and is achiral. In a systematic structure–activity relationship study of piperazine-based CCR5 antagonists, the 2(S)-methylpiperazine motif was shown to be essential for CCR5 receptor affinity; removal of the 2-methyl group resulted in a >10-fold loss of binding potency across multiple compound series [1]. Although the specific target compound was not directly tested in that study, the class-level inference is that the 2-methyl substituent is a critical pharmacophoric element for CCR5-targeted programs, making the target compound a more suitable intermediate than the des-methyl analog for developing chiral CCR5 ligands.
| Evidence Dimension | Chirality and pharmacophoric relevance |
|---|---|
| Target Compound Data | Chiral (racemic 2-methylpiperazine); validated pharmacophore for CCR5 |
| Comparator Or Baseline | CAS 1240565-36-9: achiral; lacks 2-methyl group |
| Quantified Difference | >10-fold loss in CCR5 binding affinity when 2-methyl is removed (class-level SAR) |
| Conditions | CCR5-RANTES binding assay; multiple piperidine-piperazine series (Tagat et al., 2001) |
Why This Matters
Procurement of the chiral 2-methyl analog is mandatory for any medicinal chemistry program requiring CCR5 antagonist pharmacophore integrity; the achiral analog cannot deliver the same binding interactions.
- [1] Tagat, J. R.; McCombie, S. W.; Steensma, R. W.; Lin, S.; Nazareno, D. V.; Baroudy, B.; Vantuno, N.; Xu, S.; Liu, J. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. I: 2(S)-methyl piperazine as a key pharmacophore element. Bioorg. Med. Chem. Lett. 2001, 11 (16), 2143–2146. View Source
